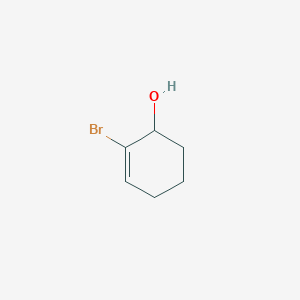

2-Bromo-2-cyclohexen-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-2-cyclohexen-1-ol is a chemical compound with the linear formula C6H9BrO . It has a molecular weight of 177.042 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2-cyclohexen-1-ol is represented by the linear formula C6H9BrO . The compound has a molecular weight of 177.041 g/mol .Aplicaciones Científicas De Investigación

Kinetic Studies and Reactivity

- The kinetics and reactivity of 2-Bromo-2-cyclohexen-1-ol have been extensively studied. For example, Neverov and Brown (1998) investigated the reaction kinetics of bis(sym-collidine)bromonium triflate with various alkenes, revealing insights into the reaction mechanisms and product formations, such as cyclic ethers and brominated compounds (Neverov & Brown, 1998).

Epoxidation Mechanisms

- Freccero et al. (2000) conducted a computational study on the epoxidation of 2-cyclohexen-1-ol, providing a detailed understanding of the facial selectivity in epoxidation processes. This research contributes to the broader understanding of organic synthesis and reaction dynamics (Freccero et al., 2000).

Synthetic Applications in Organic Chemistry

- The compound has been used in the synthesis of various biologically and medicinally relevant compounds. Ghosh and Ray (2017) highlighted the advancements in bromovinyl aldehyde chemistry, demonstrating the utility of 2-bromo-cyclohexenecarbaldehydes in palladium-catalyzed cross-coupling reactions (Ghosh & Ray, 2017).

Spectroscopic Analysis

- Spectroscopic studies, such as those by Ocola and Laane (2016), have explored the intramolecular π-type hydrogen bonding and conformations of 2-cyclohexen-1-ol. Such studies provide critical insights into the molecular structure and behavior of this compound (Ocola & Laane, 2016).

Oxidation Reactions

- Research by Stultz et al. (2000) investigated the kinetics of oxidation reactions involving cyclohexene and 2-cyclohexen-1-ol, contributing to the understanding of oxidation mechanisms in organic chemistry (Stultz et al., 2000).

Electrophilic Addition Studies

- Nagorski and Brown (1992) explored the electrophilic addition of bromine to olefins, providing insights into the reaction pathways and intermediates, which are relevant to the study of 2-bromo-2-cyclohexen-1-ol (Nagorski & Brown, 1992).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-bromocyclohex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDKKDWANPIULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(C1)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyclohexen-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2674916.png)

![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)

![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)